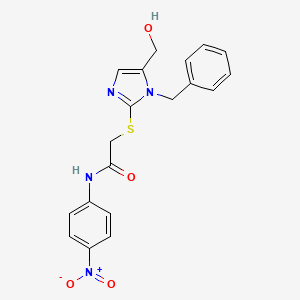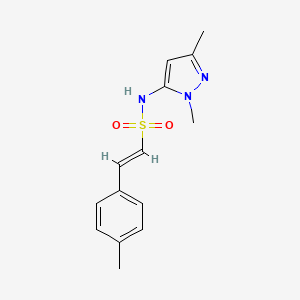
(E)-N-(2,5-Dimethylpyrazol-3-YL)-2-(4-methylphenyl)ethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2,5-Dimethylpyrazol-3-YL)-2-(4-methylphenyl)ethenesulfonamide is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl groups and a sulfonamide group attached to an ethene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(2,5-Dimethylpyrazol-3-YL)-2-(4-methylphenyl)ethenesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Substitution with Dimethyl Groups: The pyrazole ring is then substituted with dimethyl groups at the 2 and 5 positions using methylating agents like methyl iodide in the presence of a base.
Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the dimethylpyrazole with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine.
Formation of the Ethene Moiety: The final step involves the formation of the ethene linkage through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired ethene compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, would be employed to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethene moiety, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration, or halogens like bromine in the presence of a Lewis acid for halogenation.
Major Products:
Epoxides and Diols: From oxidation reactions.
Amines: From reduction of the sulfonamide group.
Substituted Aromatics: From electrophilic substitution reactions.
Scientific Research Applications
(E)-N-(2,5-Dimethylpyrazol-3-YL)-2-(4-methylphenyl)ethenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or receptor modulators.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: It is explored for its properties in the development of new materials, such as organic semiconductors or polymers with specific electronic properties.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-N-(2,5-Dimethylpyrazol-3-YL)-2-(4-methylphenyl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
- (E)-N-(2,5-Dimethylpyrazol-3-YL)-2-(4-chlorophenyl)ethenesulfonamide
- (E)-N-(2,5-Dimethylpyrazol-3-YL)-2-(4-methoxyphenyl)ethenesulfonamide
- (E)-N-(2,5-Dimethylpyrazol-3-YL)-2-(4-nitrophenyl)ethenesulfonamide
Comparison:
- Structural Differences: The primary difference lies in the substituents on the aromatic ring. These variations can significantly impact the compound’s reactivity, solubility, and biological activity.
- Reactivity: Compounds with electron-withdrawing groups (e.g., nitro) tend to be more reactive in electrophilic substitution reactions compared to those with electron-donating groups (e.g., methoxy).
- Biological Activity: The presence of different substituents can alter the compound’s binding affinity to biological targets, thereby affecting its potency and efficacy in medicinal applications.
(E)-N-(2,5-Dimethylpyrazol-3-YL)-2-(4-methylphenyl)ethenesulfonamide stands out due to its balanced properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-N-(2,5-dimethylpyrazol-3-yl)-2-(4-methylphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-11-4-6-13(7-5-11)8-9-20(18,19)16-14-10-12(2)15-17(14)3/h4-10,16H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDGSJVCCRUQHN-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC(=NN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC(=NN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2768853.png)
![8-(3-fluoro-4-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2768854.png)
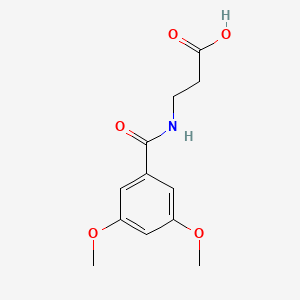
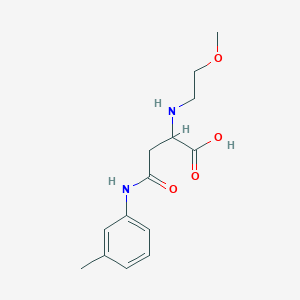
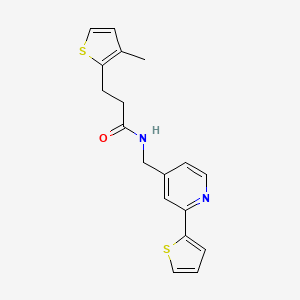
![N-[2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2768866.png)
![methyl 2-(3-cyclohexyl-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-5-methylthiophene-3-carboxylate](/img/structure/B2768867.png)
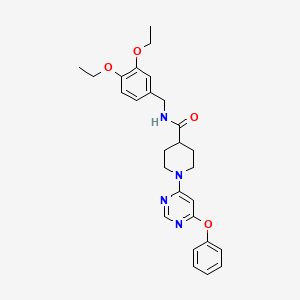
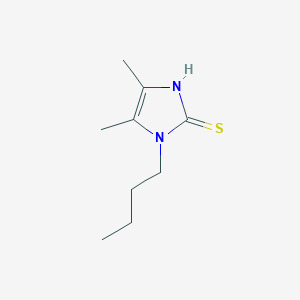
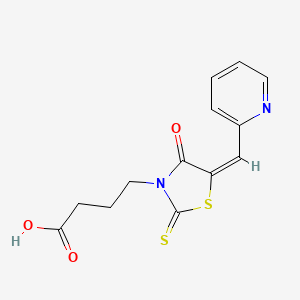

![[1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-methyl-amine](/img/structure/B2768872.png)
![N-(3-acetylphenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2768873.png)
